molecular formula C21H48N3O6P B13153548 Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate

Cat. No.: B13153548
M. Wt: 469.6 g/mol
InChI Key: HRVLKQJTMNEYEC-SNHSCUNWSA-N
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Description

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an ammonium group, a hydroxy group, an oleamide moiety, and a phosphate group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate typically involves a multi-step process. One common method includes the reaction of oleic acid with a suitable amine to form the oleamide intermediate. This intermediate is then reacted with a phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to introduce the phosphate group. The final step involves the neutralization of the reaction mixture with ammonium hydroxide to yield the desired ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The oleamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phosphates.

Scientific Research Applications

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in cellular signaling pathways and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades. Additionally, its phosphate group can participate in phosphorylation reactions, altering the function of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Zinc ammonium phosphate: Similar in having an ammonium and phosphate group but differs in the metal ion present.

    Monoammonium phosphate: Contains a single ammonium and phosphate group but lacks the hydroxy and oleamide moieties.

Uniqueness

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C21H48N3O6P

Molecular Weight

469.6 g/mol

IUPAC Name

diazanium;[(2R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propyl] phosphate

InChI

InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3/b10-9-;;/t20-;;/m1../s1

InChI Key

HRVLKQJTMNEYEC-SNHSCUNWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CO)COP(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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